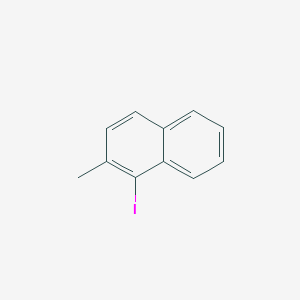

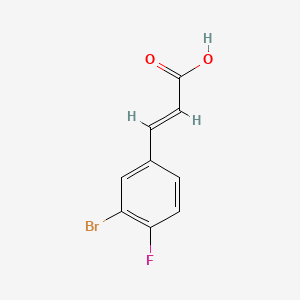

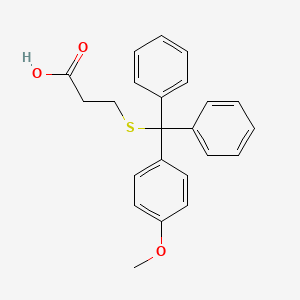

![molecular formula C11H14O2 B3178149 Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 39863-21-3](/img/structure/B3178149.png)

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

Overview

Description

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate involves several steps . The reaction conditions include the use of Lithium Diisopropylamide (LDA) and Tetrahydrofuran (THF), followed by the addition of diphenyl diselenide and bromine . The reaction is then completed with the addition of aqueous hydrogen peroxide .Molecular Structure Analysis

The InChI code for Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is 1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications

Structural Studies

The compound has been investigated by gas electron diffraction . The structural parameters determined by a least-squares analysis on the molecular intensities have been reported . This kind of structural study is crucial for understanding the physical and chemical properties of the compound.

Catalyst for Asymmetric Addition

A chiral diene, which bears the ferrocenyl (Fc) group and the phenyl (Ph) group on the bicyclo[2.2.2]octa-2,5-diene skeleton, has been synthesized, and its rhodium complex was examined as a catalyst for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones . This suggests that Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate could potentially be used in similar catalytic applications.

Synthesis of Propellane Derivatives

The compound’s structure is similar to 11b-HSD1 inhibitors . A method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit has been described, which involves sequential usage of the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) as the key steps . This suggests potential applications in the synthesis of pharmaceutical compounds.

Pharmaceutical Research

As mentioned earlier, the compound’s structure is similar to 11b-HSD1 inhibitors , suggesting potential applications in pharmaceutical research, particularly in the development of new drugs.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary targets of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The mode of action of Ethyl Bicyclo[22As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate are as follows :

- Absorption : High gastrointestinal absorption is predicted for this compound .

- Distribution : The compound is predicted to be able to cross the blood-brain barrier, indicating it has the potential to affect the central nervous system .

- Metabolism : Currently, there is no specific information available about the metabolism of this compound .

- Excretion : Information on the excretion of this compound is currently unavailable .

These properties can significantly impact the bioavailability of the compound, which is an important factor in its efficacy .

Result of Action

The molecular and cellular effects of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .

properties

IUPAC Name |

ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQTZTQVDBODHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2CCC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B3178088.png)

![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)

![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)